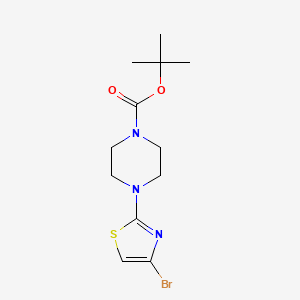

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate protecting group and a 4-bromo-substituted thiazole ring. The tert-butyl group enhances steric protection during synthetic processes, while the bromothiazole moiety offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules due to its ability to act as a versatile scaffold for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-bromothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a tert-butyl group, a bromothiazole moiety, and a piperazine ring. Its molecular formula is , with a molecular weight of approximately 348.26 g/mol. The structural complexity allows for diverse reactivity, making it a valuable compound in synthetic chemistry.

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that compounds similar to tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate exhibit significant antimicrobial properties, particularly against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus . The thiazole and piperazine components are often associated with enhanced biological activity, making this compound a candidate for further pharmacological evaluation.

2. Anticancer Properties:

The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis. The presence of the bromothiazole moiety is particularly relevant in this context, as thiazole derivatives are known for their anticancer properties.

3. Inflammatory Disease Treatment:

There is evidence that derivatives of this compound can act as antagonists of specific receptors involved in inflammatory responses, such as the CCR2b receptor. This suggests potential applications in treating inflammatory diseases .

Organic Synthesis Applications

1. Nucleophilic Substitution Reactions:

The bromine atom on the thiazole ring serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, enabling the synthesis of more complex molecules.

2. Esterification Reactions:

The carboxylate functional group can participate in esterification reactions, forming esters with alcohols under acidic conditions. This property is useful for creating derivatives that may possess enhanced solubility or altered biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous tert-butyl piperazine-1-carboxylate derivatives, focusing on substituent effects, stability, reactivity, and biological relevance.

Substituent Effects on Stability and Reactivity

Key Observations:

- Stability: The bromothiazole group in the target compound confers greater stability compared to oxazolidinone-containing derivatives (e.g., 1a), which degrade under acidic conditions .

- Reactivity: Bromine in the thiazole ring (target compound) or pyridine (compound 6) enables efficient cross-coupling, whereas nitro groups (compound 33) allow for reductive functionalization .

- Biological Relevance: Fluorine or cyano substituents (compounds 6, 20) enhance binding to biological targets via hydrophobic interactions or hydrogen bonding, while bromine facilitates late-stage diversification .

Biological Activity

Tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, molecular structure, and biological evaluations, highlighting relevant case studies and research findings.

Molecular Structure and Properties

Chemical Composition:

- Molecular Formula: C12H18BrN3O2S

- Molecular Weight: 348.26 g/mol

- CAS Number: 1197294-66-8

The compound features a piperazine ring substituted with a bromothiazole moiety and a tert-butyl ester group, which may influence its biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions. The bromine atom in the thiazole ring is replaced by a piperazine derivative under basic conditions, yielding the desired carboxylate. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that thiazole derivatives possess significant antibacterial properties against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of thiazole derivatives have revealed promising results. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators . Specifically, the bromothiazole moiety may enhance the compound's affinity for cancer cell targets, thereby improving its efficacy.

Neuroprotective Effects

Emerging data suggest that this compound may exhibit neuroprotective effects. Research indicates that similar piperazine derivatives can mitigate oxidative stress in neuronal cells, offering protection against neurodegenerative diseases . The proposed mechanism involves scavenging free radicals and modulating inflammatory pathways.

Case Studies

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In another study, the compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Further mechanistic studies revealed that the compound induced G0/G1 phase arrest in the cell cycle, leading to apoptosis .

Data Summary Table

| Property/Activity | Result/Value |

|---|---|

| Molecular Formula | C12H18BrN3O2S |

| Molecular Weight | 348.26 g/mol |

| Antibacterial Activity | Effective against S. aureus, E. coli (MIC values ≤ 10 µg/mL) |

| Anticancer Activity | IC50 values < 20 µM in MCF-7 cells |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells |

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and a halogenated heterocycle (e.g., 4-bromo-2-chlorothiazole). Key conditions include:

- Solvent : 1,4-dioxane or acetonitrile.

- Base : Potassium carbonate (K₂CO₃) to deprotonate the piperazine nitrogen.

- Temperature : Reflux (100–110°C) for 4–12 hours.

Example Protocol (adapted from similar bromopyrimidine synthesis ):

Combine tert-butyl piperazine-1-carboxylate (1.5 eq), 4-bromo-2-chlorothiazole (1.0 eq), and K₂CO₃ (2.0 eq) in 1,4-dioxane.

Reflux at 110°C for 12 hours.

Filter, concentrate, and purify via silica chromatography (hexane/ethyl acetate).

Yield : 78–88% (dependent on reaction time and stoichiometry).

Critical Factors :

- Prolonged heating (>12 h) may degrade the tert-butyl group.

- Excess base improves nucleophilicity but risks side reactions.

Q. How can researchers resolve discrepancies in reported reaction yields during synthesis?

Advanced

Yield variations (e.g., 78% vs. 88.7% for similar reactions ) often stem from:

- Temperature Control : Minor fluctuations (±5°C) alter reaction kinetics.

- Purification Methods : Column chromatography vs. recrystallization impacts recovery.

- Substrate Quality : Trace moisture in 1,4-dioxane or K₂CO₃ reduces efficiency.

Methodological Solutions :

- Use anhydrous solvents and oven-dried glassware.

- Monitor reaction progress via TLC or LCMS to avoid over-stirring .

- Optimize stoichiometry via Design of Experiments (DoE) to identify critical parameters.

Q. What advanced characterization techniques confirm the structural integrity of this compound?

Basic

- NMR Spectroscopy :

- LCMS : Molecular ion [M+H]+ at m/z 348–352 (exact mass depends on isotopic Br pattern) .

Advanced :

- Single-Crystal X-ray Diffraction : Resolves bond angles, torsional strain in the piperazine-thiazole linkage, and crystallographic purity .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O) influencing crystal packing .

Q. How does the bromothiazole moiety participate in cross-coupling reactions, and what catalysts are effective?

Advanced

The 4-bromo group undergoes Suzuki-Miyaura coupling with boronic acids. Key Conditions :

- Catalyst : Pd(dba)₂ or Pd(OAc)₂ with XPhos ligand.

- Base : Na₂CO₃ or K₃PO₄ in acetonitrile/water.

- Temperature : 100°C for 6–12 hours.

Example Protocol :

React this compound (1.0 eq) with aryl boronic acid (1.2 eq), Pd catalyst (5 mol%), and XPhos (10 mol%).

Purify via silica chromatography.

Yield : 60–85% (dependent on boronic acid steric hindrance).

Challenges :

- Competing dehalogenation under high Pd loading.

- Sensitivity of the tert-butyl group to strong acids/bases.

Q. What strategies are employed to selectively deprotect the tert-butyl group without side reactions?

Advanced

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

- Reagents : HCl in 1,4-dioxane (4 M) or trifluoroacetic acid (TFA) in dichloromethane .

- Conditions : Stir at RT for 3–6 hours.

Optimization Tips :

- Avoid prolonged exposure to TFA to prevent thiazole ring protonation.

- Neutralize with weak bases (e.g., K₂CO₃) post-deprotection.

Example :

Treat the Boc-protected compound with 4 M HCl/dioxane (10 eq).

Monitor via LCMS until [M+H-100]+ (loss of Boc) is observed.

Isolate the deprotected piperazine-thiazole as a hydrochloride salt .

Q. How can computational modeling assist in predicting reactivity or biological activity?

Advanced

- DFT Calculations : Predict regioselectivity in cross-coupling (e.g., Fukui indices for bromothiazole) .

- Molecular Docking : Screen for interactions with biological targets (e.g., kinase enzymes) using the piperazine-thiazole scaffold .

- ADMET Prediction : LogP and polar surface area (PSA) values estimate bioavailability.

Tools :

- Gaussian 16 for electronic structure analysis.

- AutoDock Vina for protein-ligand docking.

Q. What are common pitfalls in crystallizing this compound, and how are they mitigated?

Advanced

- Polymorphism : Multiple crystal forms may arise due to flexible piperazine-thiazole linkage.

- Solvent Choice : Use low-polarity solvents (e.g., hexane/EtOAc) to slow crystallization and improve monoclinic habit .

Protocol :

Dissolve in minimal dichloromethane.

Layer with hexane and store at 4°C for 1–2 weeks.

Characterize via SC-XRD to confirm unit cell parameters .

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-9(13)8-19-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTYRYGVZASDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.